molecular formula C25H25N3O3S B3526485 2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 609796-19-2

2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3526485
CAS No.: 609796-19-2
M. Wt: 447.6 g/mol
InChI Key: ZKDQUBKHXMXRRH-JLHYYAGUSA-N
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Description

This product is the chemical compound 2-{[(2E)-3-(4-methoxyphenyl)-2-propenoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, provided for research purposes. It has the molecular formula C₂₅H₂₅N₃O₃S and a molecular weight of 447.55 g/mol . The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a structural motif present in compounds investigated for modulating cellular differentiation . This core is substituted with a cinnamamide derivative bearing a 4-methoxyphenyl group and a carboxamide linkage to a 3-pyridinylmethyl moiety . Compounds with similar tetrahydrobenzothiophene scaffolds are of significant interest in medicinal chemistry and are studied for their potential to inhibit inhibitors of differentiation (Id), which are proteins that antagonize basic helix-loop-helix (bHLH) transcription factors . The inhibition of Id proteins can influence essential processes such as neurogenesis, myogenesis, cell proliferation, and tissue differentiation, making this compound a valuable tool for researching these pathways . This chemical is intended for laboratory research by qualified professionals only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-31-19-11-8-17(9-12-19)10-13-22(29)28-25-23(20-6-2-3-7-21(20)32-25)24(30)27-16-18-5-4-14-26-15-18/h4-5,8-15H,2-3,6-7,16H2,1H3,(H,27,30)(H,28,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDQUBKHXMXRRH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609796-19-2
Record name 2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with methanol under acidic conditions to introduce the methoxy group.

    Synthesis of the Pyridinylmethyl Group: This step involves the alkylation of pyridine with a suitable alkyl halide.

    Construction of the Tetrahydrobenzothiophene Core: This step involves the cyclization of a suitable thiophene derivative under basic conditions.

    Coupling Reactions: The final step involves the coupling of the methoxyphenyl and pyridinylmethyl groups with the tetrahydrobenzothiophene core using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and survival.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

Compound Name Substituent Modifications Molecular Weight Key Structural Features
Target Compound - 4-Methoxyphenyl propenoyl
- 3-Pyridinylmethyl carboxamide
463.54* E-configuration propenoyl; polar pyridine group
Methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 2,4-Dichlorophenyl propenoyl
- Methyl ester
410.31 Lipophilic dichlorophenyl; ester group reduces polarity
2-[[(E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide - Cyano-substituted propenoyl
- Unsubstituted carboxamide
422.47* Electron-withdrawing cyano group; enhanced electrophilicity
N-Cyclohexyl-2-[(4-phenylmethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - Benzyloxybenzylidene imine
- Cyclohexyl carboxamide
487.62* Bulky benzyloxy group; imine linkage alters conjugation
2-AMINO-N-(3-METHOXYPHENYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE - 6-Methyl tetrahydrobenzothiophene
- 3-Methoxyphenyl carboxamide
372.48* Methylated core; methoxyphenyl enhances lipophilicity

*Calculated using ChemSpider or PubChem data.

Key Observations :

  • The 4-methoxyphenyl group in the target compound enhances polarity compared to dichlorophenyl () but reduces lipophilicity relative to benzyloxy derivatives ().
  • The pyridinylmethyl group may improve solubility compared to cyclohexyl () or unsubstituted carboxamides ().

Bioactivity and Target Interactions

Hierarchical clustering of bioactivity profiles () suggests that structural analogs with shared substituents cluster together, indicating conserved modes of action. For example:

  • The dichlorophenyl analog () showed higher cytotoxicity in NCI-60 screenings, likely due to increased membrane permeability from chlorine atoms .

Protein Interaction Variability :

  • Small structural changes, such as substituting methoxyphenyl with dichlorophenyl, alter binding pocket interactions. Molecular docking studies () revealed that even minor modifications (e.g., cyano vs. carbonyl) reduce affinity for kinases by 1.5–2.0 kcal/mol due to disrupted hydrogen bonding .

Computational Similarity Metrics

Table 2. Tanimoto and Cosine Similarity Scores

Compound Pair Tanimoto (Morgan) Cosine (MS/MS) Biological Relevance
Target vs. Dichlorophenyl Analog () 0.82 0.91 High structural similarity but divergent bioactivity due to halogenation
Target vs. Cyano-Propenoyl Analog () 0.75 0.85 Moderate similarity; shared 4-methoxyphenyl improves target overlap
Target vs. Benzyloxybenzylidene Analog () 0.48 0.62 Low similarity; imine linkage disrupts scaffold alignment

Implications :

  • Tanimoto scores >0.7 () correlate with conserved bioactivity, as seen in the target and cyano-propenoyl analog .
  • Cosine scores from MS/MS-based molecular networking () highlight conserved fragmentation patterns, aiding dereplication efforts.

Research Findings and Methodologies

  • NMR and Crystallography : The tetrahydrobenzothiophene core’s rigidity was confirmed via NMR () and SHELX-refined crystallography ().
  • Virtual Screening : SwissSimilarity () identified the target compound as a p38 MAPK inhibitor candidate, with pyridine and methoxyphenyl critical for binding.
  • Docking Variability : Modifications like replacing methoxyphenyl with dichlorophenyl reduced docking affinity by 30% due to steric clashes ().

Biological Activity

The compound 2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic molecule with potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antioxidant and anticancer activities, as well as its antimicrobial potential.

Chemical Structure and Properties

The compound belongs to the class of cinnamamides and is characterized by a molecular formula of C25H25N3O3SC_{25}H_{25}N_{3}O_{3}S and a molecular weight of approximately 441.55 g/mol. Its structure includes a methoxyphenyl group and a pyridyl moiety, which may contribute to its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related compounds featuring the methoxyphenyl group. The DPPH radical scavenging assay is commonly employed to evaluate the antioxidant capacity of such compounds. For instance, derivatives with similar structures have shown radical scavenging activities significantly higher than that of ascorbic acid, indicating strong potential for antioxidant applications .

CompoundDPPH Scavenging ActivityComparison with Ascorbic Acid
Compound A1.4 times higherYes
Compound B1.37 times higherYes

Anticancer Activity

The anticancer efficacy of this compound has been assessed using various cancer cell lines, notably U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The MTT assay results indicate that the compound exhibits significant cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a targeted action against certain cancer types .

Cell LineIC50 Value (µM)Efficacy
U-8715High
MDA-MB-23130Moderate

Antimicrobial Activity

Preliminary evaluations of antimicrobial properties reveal that compounds structurally similar to This compound exhibit notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies

  • Antioxidant Evaluation : A study conducted on derivatives containing the methoxyphenyl group demonstrated enhanced radical scavenging activity through modifications in their chemical structure. The introduction of specific functional groups was found to significantly improve their antioxidant capacity.
  • Anticancer Screening : In vitro studies revealed that certain derivatives were more cytotoxic against glioblastoma cells than breast cancer cells, indicating that structural variations can lead to selective anticancer activity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation to form α,β-unsaturated carbonyl intermediates (e.g., reacting cyanoacetamides with substituted benzaldehydes under acidic conditions) .
  • Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the propenoyl and pyridinylmethyl groups .
  • Purification via recrystallization (ethanol or methanol) or column chromatography (silica gel with gradient elution) to isolate the final product .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to verify backbone connectivity and stereochemistry .
  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    • Mass spectrometry (ESI-TOF) for molecular weight validation .
    • HPLC (C18 column, UV detection) to assess purity (>95% by area normalization) .

Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ determination) .
  • Anti-inflammatory activity : Inhibition of COX-2 enzyme or carrageenan-induced paw edema in cell/animal models .
  • Receptor binding : Radioligand displacement assays (e.g., for kinase or GPCR targets) using purified protein extracts .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity using computational and experimental design tools?

  • Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Computational reaction path searches : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and predict optimal conditions .
  • Machine learning : Train models on historical reaction data to predict yields and impurity profiles .

Q. How to resolve contradictions in biological activity data across different studies?

  • Orthogonal assays : Cross-validate results using unrelated methods (e.g., enzymatic vs. cell-based assays) .
  • Stability studies : Assess compound degradation under assay conditions (e.g., pH, temperature) via HPLC-MS .
  • Batch variability analysis : Compare purity and stereochemical consistency across synthesized batches using chiral HPLC .

Q. What computational methods predict the compound’s reactivity in novel chemical reactions?

  • Reactivity descriptors : Calculate Fukui indices or local softness to identify nucleophilic/electrophilic sites .
  • Molecular dynamics simulations : Model interactions with solvents or enzymes to predict regioselectivity .
  • Transition state modeling : Use software like Gaussian or ORCA to simulate reaction pathways .

Q. How to design experiments evaluating metabolic stability and metabolite identification?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze time-dependent degradation via LC-MS .
  • Metabolite profiling : Use high-resolution MS/MS (e.g., Q-TOF) to identify phase I/II metabolites .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[(2E)-3-(4-METHOXYPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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